

Caffeic acid-pYEEIE protocol for in vitro kinase assay

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B15578305

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An extensive review of scientific literature did not yield a specific, established protocol known as the "**Caffeic acid-pYEEIE** protocol for in vitro kinase assay." The available research indicates that Caffeic Acid and the peptide moiety pYEEIE are distinct entities with different roles in biochemical assays. Caffeic acid is a known inhibitor of several kinases, including Fyn and ERK1/2[1][2]. Conversely, "**Caffeic acid-pYEEIE**" is described as a non-phosphopeptide inhibitor that demonstrates a high binding affinity for the GST-Lck-SH2 domain, suggesting its role in disrupting protein-protein interactions rather than serving as a substrate in a kinase assay[3][4].

This document, therefore, presents a representative, non-radioactive in vitro kinase assay protocol designed to evaluate the inhibitory activity of Caffeic Acid on a relevant tyrosine kinase, Fyn, for which it has demonstrated inhibitory effects[5][6][7]. A synthetic peptide containing the YEEIE sequence is proposed as a suitable substrate for this assay, based on the common use of specific peptide substrates in kinase assays[8][9]. This protocol is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is often implicated in various diseases, including cancer. The in vitro kinase assay is a fundamental tool for identifying and characterizing kinase inhibitors. This application note

describes a non-radioactive, ELISA-based in vitro assay to measure the inhibitory effect of Caffeic Acid on Fyn kinase activity using a synthetic peptide substrate (YEEIE-peptide).

Principle of the Assay

The assay quantifies the phosphorylation of a biotinylated YEEIE-peptide substrate by the Fyn kinase enzyme. The reaction is performed in a streptavidin-coated microplate, which captures the biotinylated peptide. The extent of phosphorylation is detected using a specific primary antibody that recognizes the phosphorylated tyrosine residue on the peptide, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a chromogenic substrate, and the absorbance is measured, which is inversely proportional to the inhibitory activity of the tested compound (Caffeic Acid).

Experimental Protocols

Materials and Reagents

- Recombinant active Fyn kinase
- Biotinylated YEEIE peptide substrate (Biotin-Ahx-Tyr-Glu-Glu-Ile-Glu-NH₂)
- Caffeic Acid
- ATP
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM beta-glycerophosphate)
- Streptavidin-coated 96-well plates
- Anti-phosphotyrosine antibody (e.g., clone 4G10)
- HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 2 N H₂SO₄)

- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., Wash Buffer with 1% BSA)
- Microplate reader

Procedure

- Preparation of Reagents:
 - Prepare a stock solution of Caffeic Acid in DMSO.
 - Prepare serial dilutions of Caffeic Acid in Kinase Assay Buffer.
 - Prepare a solution of biotinylated YEEIE peptide substrate in Kinase Assay Buffer.
 - Prepare a solution of Fyn kinase in Kinase Assay Buffer.
 - Prepare a solution of ATP in Kinase Assay Buffer.
- Assay Protocol:
 - Add 50 μ L of the biotinylated YEEIE peptide substrate solution to each well of a streptavidin-coated 96-well plate.
 - Incubate for 1 hour at room temperature to allow the peptide to bind to the plate.
 - Wash the plate three times with 200 μ L of Wash Buffer per well.
 - Add 25 μ L of the Caffeic Acid serial dilutions or vehicle control (DMSO in Kinase Assay Buffer) to the appropriate wells.
 - Add 25 μ L of the Fyn kinase solution to each well.
 - Pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the kinase.
 - To initiate the kinase reaction, add 50 μ L of the ATP solution to each well.

- Incubate for 60 minutes at 30°C.
- Stop the reaction by washing the plate three times with 200 µL of Wash Buffer per well.
- Detection:
 - Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.
 - Wash the plate three times with 200 µL of Wash Buffer per well.
 - Add 100 µL of the diluted anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
 - Wash the plate three times with 200 µL of Wash Buffer per well.
 - Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
 - Wash the plate five times with 200 µL of Wash Buffer per well.
 - Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
 - Stop the color development by adding 100 µL of Stop Solution to each well.
 - Measure the absorbance at 450 nm using a microplate reader.

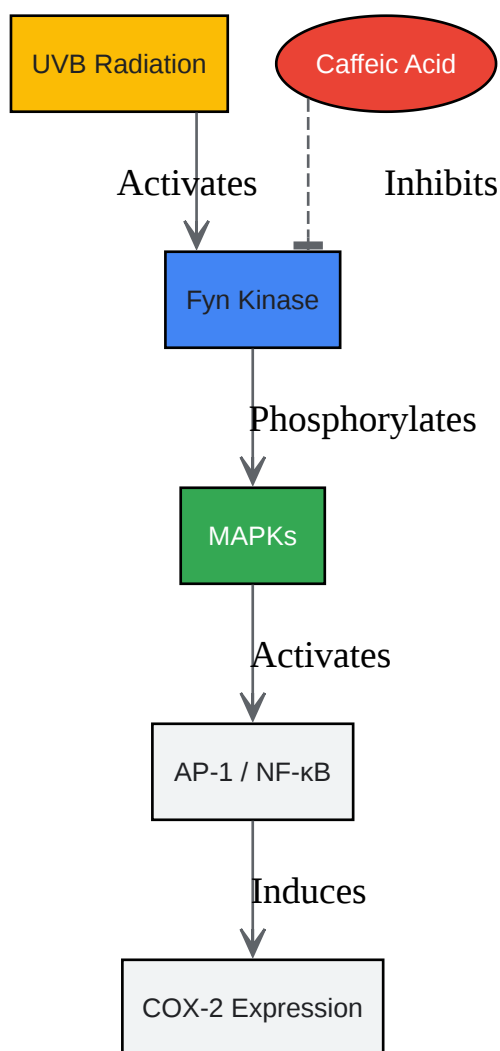
Data Presentation

Table 1: Inhibition of Fyn Kinase Activity by Caffeic Acid

Caffeic Acid (μM)	Absorbance at 450 nm (Mean ± SD)	% Inhibition
0 (Control)	1.25 ± 0.08	0
1	1.02 ± 0.06	18.4
5	0.78 ± 0.05	37.6
10	0.61 ± 0.04	51.2
25	0.35 ± 0.03	72.0
50	0.18 ± 0.02	85.6
100	0.10 ± 0.01	92.0

IC50 Calculation: The half-maximal inhibitory concentration (IC50) of Caffeic Acid for Fyn kinase can be calculated from the dose-response curve generated from the data in Table 1.

Visualizations



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Caption: Caffeic Acid inhibits Fyn kinase, blocking downstream signaling.



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Caption: Workflow for the in vitro Fyn kinase inhibition assay.

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